molecular formula C10H13NO B11726693 (E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine

(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine

Cat. No.: B11726693
M. Wt: 163.22 g/mol
InChI Key: OXZFANMLYZGRGL-LUAWRHEFSA-N
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Description

(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to an ethylidene moiety, which is further connected to a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine typically involves the reaction of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently dehydrated to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine: Similar structure but with methoxy groups instead of methyl groups.

    (E)-N-[1-(3,4-dimethylphenyl)ethylidene]amine: Lacks the hydroxylamine group.

    (E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydrazine: Contains a hydrazine group instead of a hydroxylamine group.

Uniqueness

(E)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(NZ)-N-[1-(3,4-dimethylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)9(3)11-12/h4-6,12H,1-3H3/b11-9-

InChI Key

OXZFANMLYZGRGL-LUAWRHEFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N\O)/C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=NO)C)C

Origin of Product

United States

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